Cas no 2411283-21-9 (1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl-)
![1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl- structure](https://ja.kuujia.com/scimg/cas/2411283-21-9x500.png)
1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl-
- 2411283-21-9
- {6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol
- EN300-7542995
- (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol
-
- インチ: 1S/C8H8ClN3O/c1-12-8-5(3-10-12)2-6(4-13)7(9)11-8/h2-3,13H,4H2,1H3
- InChIKey: RPJNOSYUIZUXKY-UHFFFAOYSA-N
- ほほえんだ: C12N(C)N=CC1=CC(CO)=C(Cl)N=2
計算された属性
- せいみつぶんしりょう: 197.0355896g/mol
- どういたいしつりょう: 197.0355896g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 50.9Ų
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3(Predicted)
- ふってん: 368.1±37.0 °C(Predicted)
- 酸性度係数(pKa): 12.92±0.10(Predicted)
1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7542995-0.05g |
{6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol |
2411283-21-9 | 95.0% | 0.05g |
$101.0 | 2025-02-24 | |
Enamine | EN300-7542995-1.0g |
{6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol |
2411283-21-9 | 95.0% | 1.0g |
$528.0 | 2025-02-24 | |
Enamine | EN300-7542995-0.1g |
{6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol |
2411283-21-9 | 95.0% | 0.1g |
$152.0 | 2025-02-24 | |
Enamine | EN300-7542995-10.0g |
{6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol |
2411283-21-9 | 95.0% | 10.0g |
$2269.0 | 2025-02-24 | |
Enamine | EN300-7542995-0.25g |
{6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol |
2411283-21-9 | 95.0% | 0.25g |
$216.0 | 2025-02-24 | |
Aaron | AR028EXM-250mg |
{6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol |
2411283-21-9 | 95% | 250mg |
$322.00 | 2025-02-16 | |
1PlusChem | 1P028EPA-100mg |
{6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol |
2411283-21-9 | 95% | 100mg |
$243.00 | 2024-05-22 | |
Aaron | AR028EXM-1g |
{6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol |
2411283-21-9 | 95% | 1g |
$751.00 | 2025-02-16 | |
1PlusChem | 1P028EPA-250mg |
{6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol |
2411283-21-9 | 95% | 250mg |
$320.00 | 2024-05-22 | |
1PlusChem | 1P028EPA-10g |
{6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol |
2411283-21-9 | 95% | 10g |
$2867.00 | 2024-05-22 |
1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl- 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl-に関する追加情報
Chemical Profile of 1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl- (CAS No. 2411283-21-9)
1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl-, identified by the CAS number 2411283-21-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of a hydroxymethyl group at the 5-position and a chloro substituent at the 6-position, along with a methyl group at the 1-position, contributes to its unique chemical properties and potential pharmacological effects.
The pyrazolopyridine scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets. Specifically, derivatives of this scaffold have been explored for their potential in treating inflammatory diseases, cancer, and neurological disorders. The hydroxymethyl group in 1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl- introduces a polar moiety that can enhance solubility and binding affinity to biological targets. Meanwhile, the chloro substituent at the 6-position can serve as a handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent studies have highlighted the significance of pyrazolopyridine derivatives in modulating enzyme activity and receptor binding. For instance, research has demonstrated that certain pyrazolopyridines can inhibit kinases and other enzymes involved in cancer progression. The 6-chloro-1-methyl substitution pattern in 1H-Pyrazolo[3,4-b]pyridine-5-methanol suggests that this compound may exhibit similar inhibitory effects. Preliminary in vitro studies have shown promising results in terms of anti-proliferative activity against several cancer cell lines, indicating its potential as a lead compound for further development.
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl- involves multi-step organic reactions that typically include cyclization, functional group transformations, and regioselective substitutions. The hydroxymethyl group at the 5-position is particularly challenging to introduce without affecting other functional groups in the molecule. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies are critical for producing sufficient quantities of the compound for further biological evaluation.
In addition to its pharmacological potential, 1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl- has been investigated for its role in drug delivery systems. The compound's ability to form stable complexes with other molecules makes it an attractive candidate for targeted drug delivery applications. Researchers are exploring its use in combination with nanoparticles and other carriers to enhance bioavailability and therapeutic efficacy. Such innovations could revolutionize how drugs are administered and could lead to more effective treatments for various diseases.
The biological evaluation of 1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl- has been conducted using a variety of in vitro and in vivo models. Initial studies have revealed interesting interactions with enzymes such as cytochrome P450 monooxygenases and ATP-binding cassette transporters, which are crucial for drug metabolism and efflux. These interactions suggest that the compound may exhibit pharmacokinetic properties that could be advantageous for clinical applications. Further research is needed to fully elucidate these interactions and their implications for drug development.
The structural flexibility of the pyrazolopyridine scaffold allows for diverse modifications that can fine-tune its biological activity. By altering substituents such as the hydroxymethyl group or introducing new functional groups, researchers can explore new therapeutic avenues. For example, replacing the hydroxymethyl group with an amine or carboxylate could enhance binding affinity to specific targets or improve metabolic stability. Such modifications are essential for optimizing drug candidates and improving their overall efficacy.
The pharmaceutical industry has shown increasing interest in heterocyclic compounds like 1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl-. This interest is driven by the success of several drugs based on similar scaffolds in treating various diseases. Companies are investing heavily in research to discover new derivatives with improved properties. The unique combination of structural features in this compound makes it a valuable asset in their libraries of candidates for future drug development.
Future studies on 1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl- should focus on expanding its chemical space through novel synthetic methodologies and exploring its potential in preclinical models. Additionally, investigating its mechanism of action will provide insights into how it interacts with biological targets and could guide further optimization efforts. Collaborative efforts between academia and industry are essential to accelerate these endeavors and bring new treatments to patients more quickly.
2411283-21-9 (1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl-) 関連製品
- 2171681-77-7(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}azetidine-2-carboxylic acid)
- 1702193-02-9(4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid)
- 25235-85-2(4-Chloroindole)
- 1461705-40-7(2-methanesulfonylpyrimidine-5-thiol)
- 1806525-89-2(1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one)
- 926231-85-8(N-1-(4-fluorophenyl)ethylcyclopropanamine)
- 740799-82-0(methyl 3,4-dihydroxy-2-methyl-benzoate)
- 1163283-41-7(Methyl 2-(difluoromethyl)-4-hydroxybenzoate)
- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)
- 1784820-63-8(Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-)




